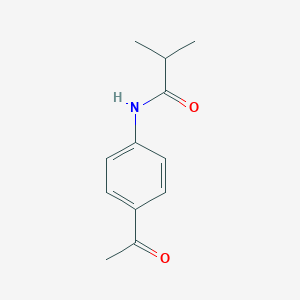

N-(4-acetylphenyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-acetylphenyl)-2-methylpropanamide (NAPMPA) is a synthetic compound that has been used in various scientific research applications. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. NAPMPA has also been studied for its biochemical and physiological effects, and for its potential applications in lab experiments.

Scientific Research Applications

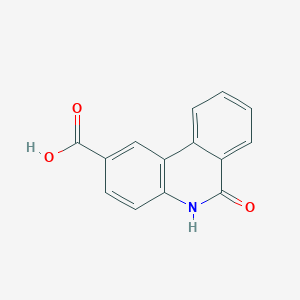

Crystal Structure and Spectroscopic Analysis

Research into compounds related to N-(4-acetylphenyl)-2-methylpropanamide often focuses on their crystal structure and spectroscopic properties. For example, a study on the crystalline organic compound N-(4-acetylphenyl)quinoline-3-carboxamide provides in-depth structural analysis through spectral characterization (FT-IR, NMR, UV-Vis spectroscopy) and X-ray diffraction, demonstrating the utility of these compounds in understanding molecular geometries and interactions (Polo-Cuadrado et al., 2021).

Synthesis and Antimicrobial Properties

Compounds containing the 4-acetylphenyl fragment have been synthesized and tested for their antibacterial and antifungal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments demonstrated significant antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).

Biological Evaluation and Molecular Modeling

N-(4-acetylphenyl)carbamothioyl derivatives have been synthesized and evaluated for their inhibitory properties against various enzymes, showcasing their potential in therapeutic applications. One particular study found that such a compound exhibited significant enzyme inhibition activity, suggesting its utility as a multitarget-directed ligand in drug development (Saeed et al., 2022).

Photopolymerization and Material Science

Research into N-(4-acetylphenyl)-2-methylpropanamide analogues has also extended into material science, where their potential as photoinitiators in nitroxide-mediated photopolymerization has been explored. This application demonstrates the role of these compounds in advancing polymer chemistry and material engineering (Guillaneuf et al., 2010).

Mechanism of Action

Target of Action

The primary targets of N-(4-acetylphenyl)-2-methylpropanamide are the enzymes acetyl cholinesterase (AChE) and butyl cholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system .

Mode of Action

N-(4-acetylphenyl)-2-methylpropanamide interacts with its targets, AChE and BChE, by inhibiting their activity . The compound exhibits stronger interactions with AChE and BChE with binding energies of -7.5 and -7.6 kcal/mol, respectively . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .

Biochemical Pathways

The inhibition of AChE and BChE by N-(4-acetylphenyl)-2-methylpropanamide affects the cholinergic pathway . This pathway is involved in many physiological functions, including muscle movement, breathing, heart rate, learning, and memory. The increase in acetylcholine concentration due to the inhibition of AChE and BChE can lead to enhanced signal transmission in the cholinergic pathway .

Result of Action

The inhibition of AChE and BChE by N-(4-acetylphenyl)-2-methylpropanamide leads to an increase in acetylcholine levels . This can enhance signal transmission in the nervous system, potentially affecting various physiological functions such as muscle movement, breathing, heart rate, learning, and memory .

properties

IUPAC Name |

N-(4-acetylphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-8H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYFWHKFMKTHDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)